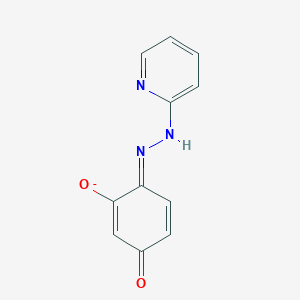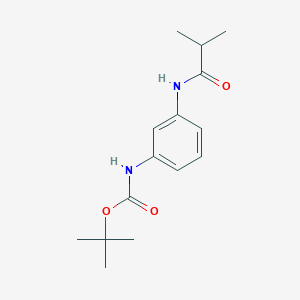![molecular formula C19H19BrN2O2 B268783 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268783.png)
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMB-4 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in various types of cancer. Inhibition of PTP1B leads to the activation of insulin signaling pathways, which in turn results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB-4 have been extensively studied. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) and preventing oxidative damage to neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high specificity towards PTP1B. This compound has been shown to exhibit minimal cytotoxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using BMB-4 is its low solubility in aqueous solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One of the main areas of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of BMB-4 as a diagnostic tool for Alzheimer's disease. Moreover, the development of novel drug delivery systems that can improve the bioavailability and efficacy of BMB-4 is also an area of interest. Finally, the investigation of the potential use of this compound in combination with other anticancer drugs is also an important future direction.
In conclusion, 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising compound that has gained significant attention in scientific research. Its potential applications in cancer therapy, anti-inflammatory treatment, and neuroprotection make it an exciting area of research for future studies.
Synthesis Methods
The synthesis of 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-(pyrrolidin-1-yl)carbonyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place under acidic conditions, and the final product is obtained by purification using column chromatography.
Scientific Research Applications
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, BMB-4 has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
properties
Product Name |
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H19BrN2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-13-4-5-15(12-17(13)20)18(23)21-16-8-6-14(7-9-16)19(24)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) |
InChI Key |
GZVOZQFSXBWEGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)

![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

methanone](/img/structure/B268721.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
